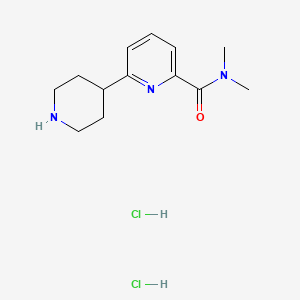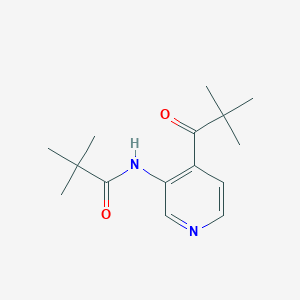![molecular formula C11H7ClN4O B1461165 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 650628-64-1](/img/structure/B1461165.png)
1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Descripción general
Descripción
This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
Two routes were proposed for the synthesis of pyrimido [4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido [4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis
The molecular structure of this compound is similar to that of other pyrazolopyrimidines . Pyrrolo [2,3-d]pyrimidine nucleus is often encountered in some approved drugs, clinical candidates, and functional material .Chemical Reactions Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
A study conducted by Hafez, El-Gazzar, and Al-Hussain (2016) on pyrazole derivatives including 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol demonstrated significant antimicrobial and anticancer activities. The synthesized compounds showed higher anticancer activity compared to doxorubicin, a reference drug, and exhibited good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Inhibitory Effects on Adenosine Receptors
Research by Harden, Quinn, and Scammells (1991) revealed that pyrazolo[3,4-d]pyrimidines, including compounds with a 3-chlorophenyl group, exhibit affinity for A1 adenosine receptors. The study found that the 3-chlorophenyl group showed the greatest activity in the N1-position, suggesting potential applications in modulating adenosine receptor-mediated biological processes (Harden, Quinn, & Scammells, 1991).
Antitumor Activity
Kandeel, Mohamed, Abd El Hamid, and Negmeldin (2012) synthesized a series of pyrazolo[3,4-d]pyrimidines, including derivatives of 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and evaluated their antitumor activities. The study found that some compounds demonstrated potent antitumor activity across 60 different cell lines, with one particular derivative showing effectiveness on 57 different cell lines (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Herbicidal Activity
A 2017 study by Luo, Zhao, Zheng, and Wang synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one, including 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and assessed their herbicidal activity. Some compounds showed significant inhibition activities against the root of Brassica napus and Echinochloa crusgalli, indicating potential applications in agriculture (Luo, Zhao, Zheng, & Wang, 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various kinases, including phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, division, and survival.
Mode of Action
Based on the targets mentioned above, it can be inferred that this compound may interact with these kinases, altering their activity and thus affecting the signaling pathways they are involved in .
Biochemical Pathways
These pathways could include those involved in cell growth, division, and survival, as well as inflammation and immune responses .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
Similar compounds have shown to inhibit tumor growth in a breast cancer xenograft model after oral dosing . This suggests that 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol may have potential antitumor effects.
Safety and Hazards
While specific safety and hazards information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-7-2-1-3-8(4-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPBMRRXCXUQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406122 | |
| Record name | 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
CAS RN |
650628-64-1 | |
| Record name | 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)


![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)






![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)
![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)
